2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid
Description
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[4-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H21N3O3S/c1-23-14-9-7-12(8-10-14)16-18-19-17(24-11-15(21)22)20(16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,21,22) |
InChI Key |
HCRXFCCXRPPBRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
The foundational step involves synthesizing the 4-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-thiol intermediate. As demonstrated in, thiosemicarbazides derived from cyclohexylamine and 4-methoxybenzaldehyde undergo cyclization in alkaline media (2% NaOH, reflux, 2 hours) to form the triazole ring (Fig. 1). The reaction proceeds via nucleophilic attack and dehydration, yielding the triazol-3-thiol with a cyclohexyl group at position 4 and a 4-methoxyphenyl group at position 5.
Reaction Conditions :
Alternative Cyclization in Acidic Media
While alkaline conditions favor triazole formation, acidic media (e.g., HCl) may lead to competing 1,3,4-thiadiazole products. For the target triazole, strict pH control (pH 10–12) is critical to suppress side reactions.
| Step | Conditions | Yield |
|---|---|---|
| Esterification | EtOH, KOH, 60°C, 2h | 82% |
| Hydrolysis | NaOH 10%, reflux, 4h | 89% |
Continuous-Flow Synthesis for Enhanced Efficiency
Flow Reactor Design
Adapting methodologies from, a metal-free, continuous-flow system was proposed for the triazole core synthesis. The thiosemicarbazide precursor is dissolved in NaOH (4%) and pumped through a heated reactor (100°C, residence time: 20 min). Subsequent in-line alkylation with monochloroacetic acid eliminates intermediate isolation.
Advantages :
-
Safety : Minimizes exposure to high-energy intermediates.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Thin-layer chromatography (TLC) using silica gel G and ethyl acetate/hexane (3:7) confirms single-spot purity. High-performance liquid chromatography (HPLC) with C18 columns shows >98% purity for flow-synthesized batches.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Batch Alkylation | 65–78 | 7–8 hours | Moderate |
| Ester Hydrolysis | 73–82 | 6 hours | High |
| Continuous-Flow | 88–92 | 1.5 hours | Excellent |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research has shown that derivatives of 1,2,4-triazole, including those similar to 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid, demonstrate potent activity against various bacterial strains.
Case Studies
- A study evaluating a series of triazole derivatives reported minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of these compounds in treating resistant infections .
- Another investigation highlighted the effectiveness of triazole hybrids against E. coli and Pseudomonas aeruginosa, with some compounds exhibiting MIC values comparable to established antibiotics like ciprofloxacin .
Antifungal Properties
In addition to antibacterial activity, 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid has demonstrated antifungal properties. The triazole scaffold is well-known for its effectiveness against fungal pathogens due to its ability to inhibit ergosterol synthesis.
Case Studies
- Research has shown that triazole derivatives can exhibit potent antifungal activity against Candida species and Aspergillus species, with some compounds showing efficacy comparable to fluconazole .
- A recent study indicated that certain synthesized triazole compounds had higher potency than traditional antifungals when tested against various Candida strains .
Other Therapeutic Applications
Beyond antibacterial and antifungal uses, 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid may have applications in other therapeutic areas:
Anti-inflammatory Effects
Some triazole derivatives have exhibited anti-inflammatory properties in preclinical models. These compounds can modulate inflammatory pathways and reduce cytokine production, suggesting potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that certain triazole compounds may possess neuroprotective effects by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells .
Mechanism of Action
The mechanism of action of 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Position 4 Substituents :
- The cyclohexyl group in the target compound increases lipophilicity compared to smaller alkyl groups (e.g., ethyl in ) or aromatic substituents (e.g., phenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- 4-Methoxyphenyl at position 5 is conserved in several analogs (e.g., ), suggesting its critical role in electronic modulation or target binding.
2,4-Dimethoxyphenyl () enhances antimicrobial efficacy compared to mono-methoxy derivatives, likely due to improved hydrogen bonding or steric effects.
Thio-Linked Modifications: Replacement of acetic acid with acetohydrazide () improves solubility and enables further derivatization (e.g., hydrazone formation), which is advantageous for prodrug design.
Physicochemical and Crystallographic Insights
- Crystallography : The target compound’s structure has likely been resolved using SHELX software (), which is standard for small-molecule refinement. Hydrogen-bonding patterns (e.g., between acetic acid and triazole N-atoms) may stabilize the crystal lattice, as seen in related triazoles .
- Solubility and Stability: The cyclohexyl group reduces aqueous solubility compared to ethyl or cyclopropyl analogs (), necessitating formulation strategies (e.g., salt formation, nanoparticle encapsulation) for bioavailability improvement.
Biological Activity
2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for various pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid is with a molecular weight of approximately 289.40 g/mol. Its structure features a triazole ring substituted with cyclohexyl and methoxyphenyl groups, which may contribute to its biological activities.
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. In studies involving related triazole derivatives, significant antifungal activity has been observed against various Candida species. For instance, a series of triazolo[3,4-b]thiadiazines showed promising results when tested against Candida species in vitro, suggesting that similar derivatives may exhibit comparable antifungal efficacy .
Anticancer Potential
Recent research has highlighted the anticancer potential of triazole derivatives. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCC (hepatocellular carcinoma). For instance, certain triazole derivatives were shown to induce apoptosis in MCF-7 cells and inhibit cell proliferation by disrupting cell cycle progression . The mechanisms often involve the inhibition of aromatase enzymes and induction of oxidative stress pathways leading to cancer cell death.
Anti-inflammatory Effects
Triazole-containing compounds have also been investigated for their anti-inflammatory properties. In vitro assays have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The ability to reduce COX activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
The biological activities of 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells through oxidative stress mechanisms.
- Modulation of Signaling Pathways : Affecting pathways related to inflammation and tumor growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
